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Compound of Interest

ethyl (1S,3R)-3-
Compound Name:

hydroxycyclohexanecarboxylate
CAS No.: 1680213-12-0

Cat. No.: B3393004
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Technical Whitepaper: Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate

Executive Summary

Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate is a high-value chiral building block
characterized by a 1,3-disubstituted cyclohexane ring with a cis stereochemical relationship
between the carboxylate and hydroxyl groups. This scaffold is critical in the synthesis of
pharmaceutical intermediates, particularly for neuraminidase inhibitors, PDE4 inhibitors, and
complex bioactive macrocycles.

This guide provides a definitive technical analysis of the molecule, focusing on its
cheminformatics identity, asymmetric synthesis via biocatalysis (Green Chemistry), and
downstream applications in medicinal chemistry.

Structural Identity & Cheminformatics

The precise stereochemical definition of this molecule is paramount. The (1S, 3R) configuration
implies a cis relationship in the 1,3-disubstituted system.
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Core ldentifiers

Parameter Data

Ethyl (1S,3R)-3-hydroxycyclohexane-1-

carboxylate

IUPAC Name

cis-3-Hydroxycyclohexanecarboxylic acid ethyl
Common Name _
ester (Enantiomer)

Isomeric SMILES CCOC(=0)[C@H]1CccCcccel
Molecular Formula CoH1603

Molecular Weight 172.22 g/mol
Stereochemistry (1S, 3R) — cis configuration

1680213-12-0 (Note: Often listed as rel or
CAS Number generic 94160-25-5; verify specific optical

rotation batch-to-batch)

Stereochemical Logic

In a 1,3-disubstituted cyclohexane:

e Cis (1S, 3R): The substituents (ester and hydroxyl) are oriented on the same face of the ring
(e.g., both equatorial in the stable chair conformer).

e Trans (1S, 3S): The substituents are on opposite faces.

 Significance: The cis geometry is thermodynamically favored in the diequatorial
conformation, making it a stable target for synthesis, yet accessing the specific (1S, 3R)
enantiomer over the (1R, 3S) requires high-fidelity asymmetric catalysis.

Asymmetric Synthesis: The Biocatalytic Route

While traditional chemical reduction of ethyl 3-oxocyclohexanecarboxylate using NaBHa yields
a diastereomeric mixture (often favoring the thermodynamic cis product but lacking
enantioselectivity), the industry standard for high-purity (1S, 3R) production is Biocatalytic
Ketone Reduction.
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Methodology: KRED-Mediated Asymmetric Reduction

This protocol utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHS) to
stereoselectively reduce the ketone precursor. This method is superior to metal-hydride
reduction due to its ability to set two chiral centers simultaneously via Dynamic Kinetic
Resolution (DKR) if the substrate racemizes, or simple diastereoselective reduction.

e Substrate: Ethyl 3-oxocyclohexanecarboxylate.

o Enzyme: NADPH-dependent Ketoreductase (Screened panel, e.g., Lactobacillus or
Thermoanaerobacter origin).

o Cofactor Recycling: Glucose Dehydrogenase (GDH) system.

Reaction Pathway Diagram
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Figure 1: Enzymatic cycle for the asymmetric reduction of the ketone precursor. The KRED
enzyme ensures the (1S, 3R) specificity, while GDH recycles the expensive cofactor.

Validated Experimental Protocol

Objective: Synthesis of Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate via KRED
reduction.
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» Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM
Magnesium Sulfate (MgSOa).

o Cofactor Mix: Dissolve NADP+ (1.0 mM final conc.) and Glucose (1.5 eq relative to
substrate) in the buffer.

e Enzyme Loading: Add Glucose Dehydrogenase (GDH, 5 U/mL) and the specific KRED
variant (10 mg/mL lyophilized powder).

o Substrate Addition: Add Ethyl 3-oxocyclohexanecarboxylate (50 mM) dissolved in IPA or
DMSO (5% v/v co-solvent).

e Incubation: Stir at 30°C, 250 rpm for 24 hours. Monitor pH and adjust with 1M NaOH if
necessary to maintain pH 7.0 (gluconic acid byproduct lowers pH).

o Work-up: Extract reaction mixture with Ethyl Acetate (3x). Dry organic layer over Na2SOa4 and
concentrate in vacuo.

 Validation: Analyze diastereomeric ratio (dr) and enantiomeric excess (ee) via Chiral HPLC
(e.g., Chiralpak AD-H column, Hexane/IPA gradient).

Pharmaceutical Applications

The (1S, 3R) scaffold acts as a "chiral geometrical constraint” in drug design. By fixing the
geometry of the cyclohexane ring, it directs substituents into specific pockets of target proteins.

Key Therapeutic Areas

e PDE4 Inhibitors:

o Analogs of Cilomilast and Roflumilast often utilize 1,3- or 1,4-disubstituted cyclohexane
rings to mimic the catechol ether moiety of the natural substrate CAMP. The (1S, 3R)
isomer provides a specific vector for hydrogen bonding within the PDE4 active site.

e Neuraminidase Inhibitors:

o While Oseltamivir (Tamiflu) is based on a cyclohexene ring, research into "saturated
bioisosteres" utilizes the (1S, 3R)-hydroxy ester core to probe binding affinity without the
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metabolic liability of the double bond.

o Edoxaban Intermediates:

o Advanced intermediates for anticoagulants (Factor Xa inhibitors) often require chiral
cyclohexane diamines or amino-alcohols derived from this hydroxy-ester precursor (via
Curtius rearrangement of the acid or amination of the alcohol).

Analytical Characterization Data
To ensure scientific integrity, the synthesized product must meet the following spectral criteria:
e 'H NMR (400 MHz, CDCI5):

o 04.13(q, J=7.1Hz, 2H, O-CH2-CH3),

o 0 3.62 (tt, J = 10.8, 4.2 Hz, 1H, CH-OH) — Multiplicity confirms axial/equatorial
relationships.

o & 2.35 (tt, 1H, CH-COOEY),
o & 1.25 (t, 3H, CHs).

o Note: The coupling constants of the methine protons are diagnostic for the cis-diequatorial
conformation.

e Physical State: Colorless viscous oil.
e Boiling Point: 127-134 °C at 0.1 mmHg.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. chemimpex.com [chemimpex.com]
e 2. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

» To cite this document: BenchChem. [ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate
SMILES string]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3393004/docs#ethyl-1s-3r-3-
hydroxycyclohexanecarboxylate-smiles-string]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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